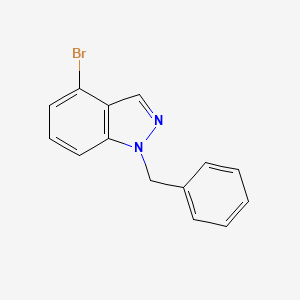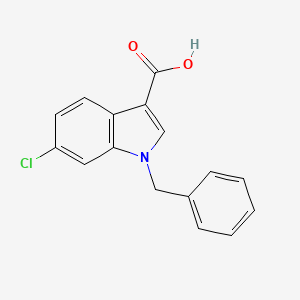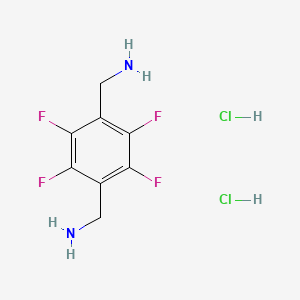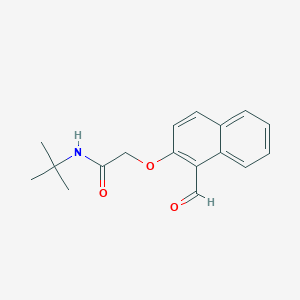
5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve a base and a solvent such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions with aryl boronic acids produce biaryl compounds.
科学的研究の応用
5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol
- 2-Bromo-6-(6-methylpyridin-2-ylimino)methylphenol
- 5-Bromo-4-formyl-2-methoxyphenyl acetate
Uniqueness
5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy and methyl groups contribute to its stability and reactivity. The phenyl group enhances its aromatic character and potential interactions with biological targets.
特性
分子式 |
C12H11BrN2O |
|---|---|
分子量 |
279.13 g/mol |
IUPAC名 |
5-bromo-4-methoxy-6-methyl-2-phenylpyrimidine |
InChI |
InChI=1S/C12H11BrN2O/c1-8-10(13)12(16-2)15-11(14-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChIキー |
ANBYUNKKGIZTPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide](/img/structure/B11844522.png)






![1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one](/img/structure/B11844557.png)

![3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11844565.png)
![4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione](/img/structure/B11844566.png)
![Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]-](/img/structure/B11844572.png)

